molecular formula C175H294N54O49S5 B561581 H-Ser-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Met-Thr-His-Arg-Leu-Val-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Ser-Met-Val-Arg-Ser-Asn-Leu-Leu-Pro-Thr-Lys-Met-Gly-Phe-Lys-Val-Phe-Gly-NH2

H-Ser-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Met-Thr-His-Arg-Leu-Val-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Ser-Met-Val-Arg-Ser-Asn-Leu-Leu-Pro-Thr-Lys-Met-Gly-Phe-Lys-Val-Phe-Gly-NH2

Cat. No.: B561581
M. Wt: 4099 g/mol
InChI Key: GZXYZTLKVIEHJD-BDNMSBJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CRSP-1, also known as calcitonin receptor-stimulating peptide-1, is a peptide that acts as an agonist for the calcitonin receptor. It is known for its ability to stimulate the formation of cyclic adenosine monophosphate (cAMP) with a potency significantly greater than calcitonin. CRSP-1 does not exhibit activity at calcitonin-gene related peptide and adrenomedullin receptors .

Scientific Research Applications

CRSP-1 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

CRSP-1 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated and coupled to the growing peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of CRSP-1 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.

Chemical Reactions Analysis

Types of Reactions

CRSP-1 undergoes various chemical reactions, including:

    Oxidation: The formation of disulfide bridges between cysteine residues.

    Reduction: The breaking of disulfide bridges to yield free thiol groups.

    Substitution: The replacement of specific amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific reagents and conditions.

Major Products Formed

The major products formed from these reactions include modified versions of CRSP-1 with altered biological activity or stability. For example, oxidation leads to the formation of disulfide-bridged CRSP-1, which is crucial for its biological function.

Mechanism of Action

CRSP-1 exerts its effects by binding to the calcitonin receptor, leading to the activation of adenylate cyclase and subsequent increase in cAMP levels. This signaling pathway results in various physiological effects, including the inhibition of osteoclast formation and activity, suppression of food intake, and regulation of body temperature .

Comparison with Similar Compounds

CRSP-1 is unique in its high potency and specificity for the calcitonin receptor. Similar compounds include:

CRSP-1 stands out due to its high efficacy in stimulating cAMP formation and its specific biological activities, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C175H294N54O49S5/c1-84(2)61-109(198-130(243)75-195-165(271)132(89(11)12)222-157(263)112(64-87(7)8)209-145(251)103(45-35-54-189-173(182)183)202-155(261)115(68-99-71-188-83-196-99)215-170(276)137(95(20)237)226-150(256)108(51-60-281-24)206-162(268)124-82-283-282-81-123(220-140(246)100(178)76-230)163(269)213-117(70-127(180)240)158(264)227-135(93(18)235)168(274)197-92(17)139(245)225-136(94(19)236)171(277)221-124)151(257)210-111(63-86(5)6)153(259)219-121(79-233)160(266)203-104(46-36-55-190-174(184)185)146(252)217-119(77-231)143(249)194-74-131(244)200-120(78-232)159(265)205-107(50-59-280-23)149(255)224-133(90(13)14)166(272)207-105(47-37-56-191-175(186)187)147(253)218-122(80-234)161(267)212-116(69-126(179)239)156(262)211-110(62-85(3)4)152(258)216-118(65-88(9)10)172(278)229-57-38-48-125(229)164(270)228-138(96(21)238)169(275)208-101(43-31-33-52-176)144(250)204-106(49-58-279-22)141(247)193-73-129(242)199-114(67-98-41-29-26-30-42-98)154(260)201-102(44-32-34-53-177)148(254)223-134(91(15)16)167(273)214-113(142(248)192-72-128(181)241)66-97-39-27-25-28-40-97/h25-30,39-42,71,83-96,100-125,132-138,230-238H,31-38,43-70,72-82,176-178H2,1-24H3,(H2,179,239)(H2,180,240)(H2,181,241)(H,188,196)(H,192,248)(H,193,247)(H,194,249)(H,195,271)(H,197,274)(H,198,243)(H,199,242)(H,200,244)(H,201,260)(H,202,261)(H,203,266)(H,204,250)(H,205,265)(H,206,268)(H,207,272)(H,208,275)(H,209,251)(H,210,257)(H,211,262)(H,212,267)(H,213,269)(H,214,273)(H,215,276)(H,216,258)(H,217,252)(H,218,253)(H,219,259)(H,220,246)(H,221,277)(H,222,263)(H,223,254)(H,224,255)(H,225,245)(H,226,256)(H,227,264)(H,228,270)(H4,182,183,189)(H4,184,185,190)(H4,186,187,191)/t92-,93+,94+,95+,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,132-,133-,134-,135-,136-,137-,138-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXYZTLKVIEHJD-BDNMSBJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)N)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C175H294N54O49S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4099 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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